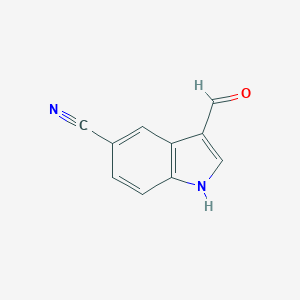

3-formyl-1H-indole-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBCFOQYDFKXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169661 | |

| Record name | Indole-5-carbonitrile, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-18-6 | |

| Record name | 3-Formyl-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17380-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carbonitrile, 3-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-1H-indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Cyanoindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Cyanoindole-3-carboxaldehyde, a key intermediate in the development of various pharmaceutical agents. This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, intended for an audience with a strong background in organic chemistry.

Introduction

5-Cyanoindole-3-carboxaldehyde is a versatile heterocyclic compound featuring an indole scaffold with a cyano group at the 5-position and a carboxaldehyde group at the 3-position. This substitution pattern makes it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its derivatives have shown a wide range of biological activities, including potential as anti-cancer and anti-inflammatory agents.[1]

The primary route to 5-Cyanoindole-3-carboxaldehyde involves a two-step process: the synthesis of the precursor 5-Cyanoindole, followed by its formylation at the 3-position.

Synthesis of the Precursor: 5-Cyanoindole

The industrial and laboratory-scale synthesis of 5-Cyanoindole can be achieved through several methods, most notably the Leimgruber-Batcho indole synthesis and the Rosenmund-von Braun reaction.

Leimgruber-Batcho Indole Synthesis Approach

A robust and economically viable method for the large-scale synthesis of 5-Cyanoindole starts from 3-methyl-4-nitrobenzonitrile.[2] This multi-step process involves the formation of an enamine, followed by reductive cyclization.

Experimental Protocol:

-

Enamine Formation: 3-Methyl-4-nitrobenzonitrile is dissolved in methylene dichloride and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to 50-55 °C and maintained for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Reductive Cyclization: After concentrating the reaction mixture under reduced pressure, methanol and acetic acid are added. The mixture is cooled to 0 °C, and iron powder is added portion-wise. The reaction is then heated to 50-55 °C for 8 hours, with progress again monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and filtered. The filtrate is concentrated, and ethyl acetate is added to precipitate the product. The solid is collected by filtration, washed with n-hexane, and dried to yield 5-Cyanoindole.[2]

Rosenmund-von Braun Reaction Approach

An alternative synthesis of 5-Cyanoindole starts from 5-bromoindole via a cyanation reaction using cuprous cyanide (CuCN).[3]

Experimental Protocol:

-

Reaction Setup: 5-Bromoindole and a slight molar excess of cuprous cyanide are added to N-methylpyrrolidine (NMP) in a round-bottomed flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux at approximately 85°C and maintained for 12-16 hours.

-

Work-up and Isolation: After cooling to room temperature, aqueous ammonia is added to the mixture with stirring. The product is extracted with n-hexane. The combined organic layers are concentrated, and the crude product is crystallized to yield 5-Cyanoindole.[3]

Quantitative Data for 5-Cyanoindole Synthesis

| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |

| Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | DMF-DMA, Fe, Acetic Acid | Methylene Dichloride, Methanol | ~16 hours | 96% |

| Rosenmund-von Braun | 5-Bromoindole | CuCN | N-Methylpyrrolidine (NMP) | 12-16 hours | Not specified |

Synthesis of 5-Cyanoindole-3-carboxaldehyde via Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[4][5]

The indole ring is an electron-rich heterocycle, making it an excellent substrate for the Vilsmeier-Haack reaction. The formylation occurs preferentially at the electron-rich 3-position.

Logical Workflow for the Vilsmeier-Haack Formylation of 5-Cyanoindole

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established Vilsmeier-Haack reactions on indole derivatives.

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. The reaction is exothermic. Stir the mixture for an additional 30 minutes at low temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 5-Cyanoindole in anhydrous DMF in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature below 20 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat on a steam bath for 1-2 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is neutral to slightly basic. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The crude 5-Cyanoindole-3-carboxaldehyde can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a light yellowish solid.[1]

Signaling Pathway Diagram (Reaction Mechanism)

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.

Caption: Vilsmeier-Haack reaction mechanism.

Conclusion

The synthesis of 5-Cyanoindole-3-carboxaldehyde is a well-established process that relies on the robust and efficient Vilsmeier-Haack reaction for the final formylation step. The availability of scalable synthesis routes for the precursor, 5-Cyanoindole, makes this an industrially viable pathway for the production of this important pharmaceutical intermediate. The detailed protocols and mechanistic understanding provided in this guide should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-formyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 3-formyl-1H-indole-5-carbonitrile (CAS No: 17380-18-6). This indole derivative is a valuable building block in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. This document summarizes its physical properties, predicted spectroscopic data based on analogous compounds, a plausible synthetic protocol, and its applications in the synthesis of potential therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17380-18-6 | [1] |

| Molecular Formula | C₁₀H₆N₂O | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 248-253 °C | |

| Synonyms | 5-Cyanoindole-3-carboxaldehyde, 3-Formyl-5-cyano-1H-indole | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are influenced by the electron-withdrawing effects of the formyl and cyano groups, as well as the inherent aromaticity of the indole ring. The predicted spectrum is referenced to a standard solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (H1) | ~12.5 | Singlet (broad) | The acidic proton on the nitrogen is expected to be significantly downfield and may be broad. |

| CHO (H3') | ~9.9 - 10.1 | Singlet | The aldehyde proton is characteristically found in this downfield region. |

| H2 | ~8.4 - 8.6 | Singlet | This proton is adjacent to the electron-withdrawing formyl group, shifting it downfield. |

| H4 | ~8.2 - 8.4 | Singlet or Doublet (small J) | This proton is deshielded by the adjacent cyano group. |

| H6 | ~7.6 - 7.8 | Doublet of Doublets | This proton will show coupling to both H4 and H7. |

| H7 | ~7.4 - 7.6 | Doublet | This proton will show coupling to H6. |

Predicted ¹³C NMR Data

The carbon NMR spectrum is also predicted based on the electronic environment of each carbon atom within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 - 190 |

| C3 | ~138 - 142 |

| C3a | ~135 - 138 |

| C7a | ~125 - 128 |

| C2 | ~123 - 126 |

| C4 | ~120 - 123 |

| C6 | ~118 - 121 |

| C7 | ~112 - 115 |

| C5 | ~105 - 108 |

| CN | ~119 - 122 |

Predicted Infrared (IR) Spectroscopy Data

The key vibrational frequencies in the IR spectrum are indicative of the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C≡N Stretch | 2220 - 2240 | Strong |

| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios for the molecular ion and common fragments are outlined below.

| Ion | Predicted m/z |

| [M]⁺ | 170 |

| [M+H]⁺ | 171 |

| [M-H]⁻ | 169 |

| [M-CHO]⁺ | 141 |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found, a common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction. The following is a plausible experimental protocol for its synthesis from 1H-indole-5-carbonitrile.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

1H-indole-5-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Dissolve 1H-indole-5-carbonitrile in a minimal amount of DMF and add this solution dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide or potassium hydroxide until the pH is approximately 7-8.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

-

Dry the purified product under vacuum to yield this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Vilsmeier-Haack reaction.

Caption: Synthetic workflow for this compound.

Applications as a Synthetic Intermediate

This compound is a versatile reactant for the synthesis of various classes of compounds with potential therapeutic applications.

Caption: Applications of this compound in synthesis.

References

In-Depth Technical Guide: 1H NMR Spectrum of 3-formyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-formyl-1H-indole-5-carbonitrile. This compound is of interest in medicinal chemistry and drug development, and a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and quality control.[1] This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visualization of the molecular structure and proton relationships.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar indole derivatives and established principles of NMR spectroscopy.[2][3][4] The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions used.

Table 1: Predicted 1H NMR Data for this compound (400 MHz, DMSO-d6)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H1) | ~12.5 | br s | - | 1H |

| CHO (H3a) | ~10.0 | s | - | 1H |

| H2 | ~8.5 | s | - | 1H |

| H4 | ~8.4 | d | ~8.8 | 1H |

| H6 | ~7.8 | dd | ~8.8, ~1.5 | 1H |

| H7 | ~7.7 | d | ~1.5 | 1H |

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Experimental Protocol

This section details a standard operating procedure for the acquisition of a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of an aprotic solvent like DMSO-d6 is often preferred for indole derivatives to observe the NH proton, which might otherwise undergo rapid exchange.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

-

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument.[6][7]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[7]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]

3. Data Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is generally sufficient.[7]

-

Spectral Width (SW): Set the spectral width to approximately 16 ppm, centered around 6-7 ppm to encompass all expected proton signals.[6]

-

Acquisition Time (AQ): Use an acquisition time of 3-4 seconds to ensure good digital resolution.[6]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate.[6]

-

Number of Scans (NS): Acquire 16 to 64 scans to achieve a good signal-to-noise ratio, depending on the sample concentration.[6]

-

Receiver Gain (RG): The receiver gain should be set automatically by the instrument to avoid signal clipping.[6]

4. Data Processing and Analysis:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.[6]

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ 2.50 ppm).[6]

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.[6]

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each proton signal.

Structural Relationships and Proton Assignments

The following diagram illustrates the chemical structure of this compound and the key through-bond (J-coupling) interactions between the aromatic protons.

Caption: Structure and key proton coupling in this compound.

References

Purity and Characterization of 3-formyl-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 3-formyl-1H-indole-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Physicochemical Properties and Purity

This compound is a solid, typically a powder, with a melting point in the range of 248-253 °C.[1][2][3] Commercially available batches of this compound typically have a purity of 97% or higher.[1][2][3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O | [1][5][6][7] |

| Molecular Weight | 170.17 g/mol | [1][5][6][7] |

| CAS Number | 17380-18-6 | [1][5][6][7] |

| Appearance | Powder | [1][2][3] |

| Melting Point | 248-253 °C | [1][2][3] |

| Purity (Assay) | ≥ 97% | [1][2][3][4] |

| SMILES | O=Cc1c[nH]c2ccc(cc12)C#N | [1][2][3] |

| InChI | 1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H | [1][2][3] |

Experimental Protocols

Synthesis via Vilsmeier-Haack Formylation

A plausible and commonly employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1H-indole-5-carbonitrile. This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will be observed.

-

Addition of Starting Material: Dissolve 1H-indole-5-carbonitrile in DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC for completion).

-

Work-up: Pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

A general workflow for the characterization of synthesized this compound is outlined below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the NH proton. Based on data for similar indole structures, the aldehyde proton (CHO) would appear as a singlet at approximately 10.0 ppm. The protons on the benzene and pyrrole rings will exhibit distinct splitting patterns and chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 10 carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (around 185 ppm) and the nitrile carbon (around 118 ppm).

2.2.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Purity Calculation: The purity is determined by the area percentage of the main peak in the chromatogram.

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Mass: The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed mass to confirm the elemental formula C₁₀H₇N₂O⁺.

Role in Signaling Pathways

This compound serves as a crucial reactant in the synthesis of inhibitors targeting tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1).[1][2][3][4] These enzymes are key regulators of the kynurenine pathway of tryptophan metabolism, which plays a significant role in cancer immune evasion.

The overexpression of IDO1 and TDO in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the proliferation and function of effector T cells while promoting the differentiation and activity of regulatory T cells (Tregs), ultimately leading to an immunosuppressive environment that allows tumor growth.

By inhibiting IDO1 and/or TDO, the immunosuppressive effects of tryptophan depletion and kynurenine accumulation can be reversed, thereby restoring the anti-tumor immune response. This makes inhibitors derived from this compound promising candidates for cancer immunotherapy, particularly in combination with other immunotherapies like checkpoint inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. easychair.org [easychair.org]

- 4. Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to 5-Cyanoindole-3-carboxaldehyde (CAS 17380-18-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyanoindole-3-carboxaldehyde (CAS 17380-18-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, synthesis protocols, and safety information. A significant focus is placed on the biological relevance of its derivatives, particularly in the context of neuropsychiatric drug discovery, with explorations of the associated signaling pathways. Experimental protocols for the synthesis and biological evaluation of related compounds are also described to provide a practical resource for laboratory professionals.

Chemical Identity and Structure

5-Cyanoindole-3-carboxaldehyde is an organic compound featuring a bicyclic indole core. This structure consists of a benzene ring fused to a pyrrole ring.[1] The molecule is further functionalized with a cyano (-CN) group at the 5-position and an aldehyde (-CHO) group at the 3-position of the indole ring.[1] This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.[1]

Structure:

Caption: 2D Structure of 5-Cyanoindole-3-carboxaldehyde

Physicochemical Properties

5-Cyanoindole-3-carboxaldehyde is typically a light yellowish crystalline solid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17380-18-6 | [3] |

| Molecular Formula | C₁₀H₆N₂O | [3] |

| Molecular Weight | 170.17 g/mol | [3] |

| Appearance | Light yellowish solid | [2] |

| Melting Point | 248-253 °C | [4] |

| Purity | ≥ 95% (HPLC) | [2] |

| Solubility | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of an indole-3-carboxaldehyde derivative will typically show characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the indole N-H proton (a broad singlet, often above 12 ppm in DMSO-d₆), and the aromatic protons on the indole ring system. The exact chemical shifts and coupling constants will be influenced by the substitution pattern. For example, in 5-iodo-1H-indole-3-carbaldehyde, the aldehyde proton appears at 9.92 ppm and the N-H proton at 12.27 ppm in DMSO-d₆.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic resonance for the aldehyde carbonyl carbon in the downfield region (around 185 ppm). The carbons of the indole ring will appear in the aromatic region, with the carbon bearing the cyano group and the carbons adjacent to the nitrogen atom having distinct chemical shifts. For 5-iodo-1H-indole-3-carbaldehyde, the carbonyl carbon resonates at 185.2 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Cyanoindole-3-carboxaldehyde is expected to show strong absorption bands corresponding to the N-H stretching of the indole ring (around 3200-3400 cm⁻¹), the C≡N stretching of the cyano group (around 2220-2230 cm⁻¹), and the C=O stretching of the aldehyde group (around 1650-1680 cm⁻¹).[3] Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry

The mass spectrum of 5-Cyanoindole-3-carboxaldehyde should show a molecular ion peak (M⁺) at m/z 170, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aldehyde group and other characteristic cleavages of the indole ring. For instance, the high-resolution mass spectrum (HRMS) of 5-iodo-1H-indole-3-carbaldehyde shows a [M+Na]⁺ peak, confirming its molecular weight.[3]

Synthesis

The synthesis of 5-Cyanoindole-3-carboxaldehyde is typically achieved through the formylation of a 5-cyanoindole precursor. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[5][6]

Synthesis of the Precursor: 5-Cyanoindole

A common route to 5-cyanoindole is the Rosenmund-von Braun reaction, which involves the cyanation of a halogenated indole, such as 5-bromoindole, using a cyanide source like cuprous cyanide.

Experimental Protocol: Rosenmund-von Braun Reaction for 5-Cyanoindole

-

Materials: 5-Bromoindole, Cuprous Cyanide (CuCN), N-methylpyrrolidine (NMP), Ammonia water, n-Hexane.

-

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole and N-methylpyrrolidine.

-

Add cuprous cyanide to the mixture.

-

Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ammonia water and stir.

-

Extract the product with n-hexane.

-

Combine the organic layers and concentrate the solvent under reduced pressure.

-

The crude product can be purified by crystallization.

-

Formylation of 5-Cyanoindole: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Cyanoindole (General Procedure)

-

Materials: 5-Cyanoindole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Ice, Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) solution, Ethyl acetate.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

-

Add a solution of 5-cyanoindole in DMF dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a solution of sodium hydroxide or sodium carbonate until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude 5-Cyanoindole-3-carboxaldehyde can be further purified by recrystallization or column chromatography.

-

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Potential of Substituted Indole-5-carbonitriles

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Within the diverse family of indole derivatives, those featuring a carbonitrile substitution at the 5-position have garnered significant attention. The potent electron-withdrawing nature of the cyano group at this position critically influences the molecule's electronic distribution, often enhancing its binding affinity and efficacy towards various biological targets. This technical guide serves as a comprehensive resource on the biological potential of substituted indole-5-carbonitriles, with a specific focus on their anticancer, antioxidant, and antibacterial properties. It is designed to provide researchers, scientists, and drug development professionals with a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations of relevant molecular pathways and experimental workflows.

Synthesis of Substituted Indole-5-carbonitriles

The synthesis of functionalized indole-5-carbonitriles can be achieved through various organic reactions. A particularly effective and widely adopted strategy is the Knoevenagel condensation . This reaction typically involves the condensation of an indole aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond. This can be followed by subsequent reactions, such as a Michael addition, to introduce further chemical diversity.

General Synthetic Workflow

The general strategy for synthesizing diversely substituted indole-5-carbonitrile derivatives is depicted in the workflow below. This multi-step process allows for the systematic modification of the indole scaffold to explore structure-activity relationships.

Caption: General workflow for the synthesis of substituted indole-5-carbonitrile derivatives.

Biological Activities

Substituted indole-5-carbonitriles have shown considerable promise across several key therapeutic domains. The subsequent sections provide a summary of their biological activities, with quantitative data organized for clarity and comparative analysis.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of indole-5-carbonitrile derivatives against a range of human cancer cell lines. A primary mechanism of their anticancer action involves the inhibition of critical signaling pathways that are often dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Indole-based pyrazolo[1,5-a]pyrimidine 16b | HCT-116 (Colon) | 0.7[1] |

| Oxindole-pyridine 3a | MiaCaPa-2 (Pancreatic) | 0.14[1] |

| 5-ureidobenzofuranone-indole 18 | MDA-MB-361 (Breast) | <0.003[1] |

The PI3K/Akt/mTOR signaling cascade is a pivotal regulator of cellular homeostasis. Its aberrant activation is a frequent event in tumorigenesis, making it an attractive target for cancer therapy. Certain indole derivatives have been identified as potent inhibitors of key kinases within this pathway.

References

Solubility of 3-formyl-1H-indole-5-carbonitrile in common solvents

An In-Depth Technical Guide to the Solubility of 3-formyl-1H-indole-5-carbonitrile and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to the limited publicly available quantitative solubility data for this specific compound, this guide presents solubility data for the structurally related compound, indole-3-carboxaldehyde, as a surrogate. Furthermore, it details standardized experimental protocols for determining thermodynamic solubility, enabling researchers to ascertain the solubility of this compound in various solvents of interest.

Introduction to this compound

This compound is an indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The solubility of such compounds is a pivotal factor that dictates their utility, from screening and assay development to formulation for in vivo studies. Poor aqueous solubility can be a major impediment in the drug development pipeline, leading to challenges in absorption and formulation. Therefore, a thorough understanding of the solubility profile of this compound is essential for its scientific exploration.

Solubility Data of a Structural Analog: Indole-3-carboxaldehyde

In the absence of specific quantitative solubility data for this compound, we present data for the closely related analog, indole-3-carboxaldehyde. This data provides a qualitative and quantitative baseline for estimating the solubility behavior of this compound.

Table 1: Solubility of Indole-3-carboxaldehyde in Common Solvents

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1], ≥26.7 mg/mL[2] | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | Not Specified |

| Ethanol (EtOH) | ≥11.85 mg/mL[2] | Not Specified |

| Methanol | Soluble[3] | Not Specified |

| Water | Insoluble[2][4][5] | Not Specified |

| PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL[1] | Not Specified |

Disclaimer: This data is for the structural analog indole-3-carboxaldehyde and should be used as an estimation for this compound. Experimental determination of solubility for the target compound is highly recommended.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7][8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment

-

Test Compound (e.g., this compound)

-

Selected Solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass Vials or Flasks with Screw Caps

-

Orbital Shaker or Agitator with Temperature Control

-

Centrifuge

-

Syringe Filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical Balance

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure

-

Preparation : Add an excess amount of the solid test compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[6][9]

-

Solvent Addition : Add a known volume of the desired solvent to the vial.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[9][10]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant using a chemically resistant syringe filter.[7][9]

-

Quantification :

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.[7][8]

-

Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the diluted sample.

-

-

Calculation : Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µM.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. toku-e.com [toku-e.com]

- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to 5-Cyanoindole-3-carboxaldehyde: Synthesis, Physicochemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cyanoindole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its fundamental properties, synthesis, and its role as a precursor to biologically active molecules, with a focus on derivatives exhibiting anticancer and antioxidant activities.

Core Physicochemical and Structural Data

5-Cyanoindole-3-carboxaldehyde is a stable, light yellowish solid that serves as a versatile intermediate in organic synthesis. Its key identifiers and properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 17380-18-6 |

| MDL Number | MFCD01719101 |

| PubChem ID | 28504 |

| Appearance | Light yellowish solid |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | Store at 0-8°C |

| Synonyms | 3-Formyl-1H-indole-5-carbonitrile |

Synthesis of 5-Cyanoindole-3-carboxaldehyde

The primary method for the synthesis of 5-Cyanoindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of 5-cyanoindole. This reaction introduces a formyl (-CHO) group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Cyanoindole

Materials:

-

5-Cyanoindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Ice

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 5-cyanoindole in anhydrous N,N-dimethylformamide (DMF) and cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate iminium salt.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product, 5-Cyanoindole-3-carboxaldehyde, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Significance and Applications in Drug Discovery

5-Cyanoindole-3-carboxaldehyde is a valuable scaffold for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas, including oncology and as antioxidants.

Anticancer Activity of Chalcone Derivatives

Chalcones, a class of compounds synthesized from the condensation of an aldehyde and a ketone, derived from 5-Cyanoindole-3-carboxaldehyde have been investigated for their anticancer properties. These derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[1] Some chalcone derivatives of 5-Cyanoindole-3-carboxaldehyde have been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay is widely used to screen the cytotoxic effects of potential anticancer compounds.[4][5][6]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

5-Cyanoindole-3-carboxaldehyde derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug). Incubate the plates for 24 to 48 hours.[6]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours in the dark at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: Gently agitate the plates on a shaker for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity

Derivatives of indole-3-carboxaldehyde have also been evaluated for their antioxidant properties. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.[7][8][9]

Materials:

-

DPPH solution (0.1 mM in ethanol or methanol)

-

Test compound (5-Cyanoindole-3-carboxaldehyde derivative)

-

Ethanol or methanol

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in ethanol or methanol. Prepare serial dilutions of this stock solution.

-

Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the test compound at various concentrations with the DPPH solution. A control sample containing only the solvent and the DPPH solution should also be prepared.[7]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7][8]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7][8]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[7]

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Conclusion

5-Cyanoindole-3-carboxaldehyde is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting point for the development of novel therapeutic agents. The demonstrated ability of its derivatives to modulate critical signaling pathways, such as the PI3K/Akt pathway, underscores its potential in the discovery of new anticancer drugs. Furthermore, the antioxidant properties of its derivatives suggest broader applications in combating oxidative stress-related diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile compound.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. ijpbs.com [ijpbs.com]

- 9. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-formyl-1H-indole-5-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides comprehensive safety and handling information for 3-formyl-1H-indole-5-carbonitrile (CAS No. 17380-18-6). It details the chemical and physical properties, hazard identification, safe handling and storage procedures, emergency first-aid measures, and stability data. Furthermore, this document includes a representative experimental protocol and visual workflows to assist laboratory personnel in minimizing risks associated with the use of this compound in research and development.

Chemical and Physical Properties

This compound is a powdered solid that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drug candidates.[1] The compound's reactivity is primarily centered around its formyl and nitrile functional groups.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| CAS Number | 17380-18-6 | [1][3][4] |

| Synonyms | 3-Formyl-5-cyano-1H-indole, 5-Cyanoindole-3-carboxaldehyde | [1][4] |

| Molecular Formula | C₁₀H₆N₂O | [3][4] |

| Molecular Weight | 170.17 g/mol | [3][4] |

| Appearance | Powder | [1][3] |

| Melting Point | 248-253 °C | [1][3] |

| Purity (Typical) | ≥97% | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification is summarized below.

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| Signal Word | Warning | |

| Hazard Pictogram | GHS07 | |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |

| H315 | Causes skin irritation.[1][3] | |

| H317 | May cause an allergic skin reaction.[1][3] | |

| H319 | Causes serious eye irritation.[1][3] | |

| H335 | May cause respiratory irritation.[1][3] | |

| Precautionary Statements | P261 | Avoid breathing dust.[1][3] |

| P280 | Wear protective gloves/eye protection/face protection.[1][3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure personnel safety and maintain the integrity of the compound.

Engineering Controls

-

Ventilation: Handle this compound exclusively in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this chemical.[5]

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling Procedures

-

Avoid all personal contact, including inhalation.[6]

-

Weigh the compound in a ventilated enclosure or fume hood.

-

Avoid generating dust.[7] Use appropriate tools for transfer.

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

-

Do not eat, drink, or smoke in laboratory areas.

Storage Requirements

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][9] Some suppliers recommend refrigerated storage; always consult the supplier-specific recommendation.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, acids, and acid chlorides.[6][7]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[9]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure. All personnel should be familiar with these procedures.

Caption: Emergency first-aid response workflow for exposure incidents.

First-Aid Measures

-

General Advice: Move out of the dangerous area. Consult a physician and show them the Safety Data Sheet (SDS).[8][9]

-

Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[10]

-

Skin Contact: Immediately remove contaminated clothing.[10] Wash off with soap and plenty of water for at least 15 minutes.[7] Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if it is safe to do so.[8] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[7][8]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Stability and Reactivity

Understanding the chemical stability is key to safe storage and handling during experiments.

Table 3: Stability and Reactivity Profile

| Parameter | Information | References |

| Reactivity | No specific reactivity hazards are known under normal conditions. | [7] |

| Chemical Stability | Stable under recommended storage conditions. | [7] |

| Conditions to Avoid | Dust generation, exposure to light, incompatible materials. | [7] |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides. | [6][7] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [8] |

Representative Experimental Protocol

This compound is typically formed by the formylation of 1H-indole-5-carbonitrile. The Vilsmeier-Haack reaction is a standard method for this transformation.[12][13] The following is a representative protocol based on this widely used reaction.

Protocol: Vilsmeier-Haack Formylation of 1H-Indole-5-carbonitrile

Disclaimer: This protocol is for informational purposes only. Researchers must conduct a thorough, site-specific risk assessment before beginning any experiment.

-

Reagent Preparation: In a fume hood, equip a dry, three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Add anhydrous N,N-dimethylformamide (DMF) (approx. 3-5 equivalents) to the flask and cool to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (approx. 1.1-1.5 equivalents) dropwise to the cold, stirring DMF. Maintain the temperature at 0 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent (a chloromethyliminium salt).[13]

-

Addition of Substrate: Dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may be gently heated (e.g., to 40-60 °C) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Vigorously stir the aqueous mixture. Slowly add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is neutral or slightly basic (pH 7-8). This will hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis via Vilsmeier-Haack formylation.

Conclusion

This compound is a valuable research chemical with defined hazards. Strict adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate personal protective equipment, is essential for its safe handling. Researchers must familiarize themselves with the specific hazards and emergency procedures before commencing any work.

References

- 1. This compound 97 17380-18-6 [sigmaaldrich.com]

- 2. Buy 3-Formyl-1-tosyl-1h-indole-5-carbonitrile (EVT-386216) | 468717-73-9 [evitachem.com]

- 3. 3-ホルミル-1H-インドール-5-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Thermostability of 3-formyl-1H-indole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-formyl-1H-indole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile precursor for the synthesis of a range of molecules with potential therapeutic applications, including as inhibitors of tryptophan dioxygenase for cancer immunotherapy and as antifungal agents. Understanding the thermostability of this compound is critical for its synthesis, purification, storage, and formulation into stable pharmaceutical products. This guide aims to provide a thorough understanding of the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. The melting point is a key indicator of the compound's thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂O | |

| Molecular Weight | 170.17 g/mol | |

| Appearance | Powder | |

| Melting Point | 248-253 °C |

Thermal Analysis Data (Representative)

While specific TGA and DSC data for this compound are not available, the following tables present hypothetical yet representative data based on the thermal behavior of structurally related indole compounds.[1][2] This data is intended to provide a reasonable expectation of the compound's thermal decomposition profile.

Thermogravimetric Analysis (TGA) - Representative Data

TGA measures the change in mass of a sample as a function of temperature. This analysis helps to determine the onset of decomposition and the stages of mass loss.

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~260 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~285 °C |

| Mass Loss at 400 °C | ~45% |

| Residual Mass at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC) - Representative Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies.

| Parameter | Value |

| Melting Endotherm (Tm) | ~251 °C |

| Enthalpy of Fusion (ΔHf) | ~150 J/g |

| Decomposition Exotherm | > 270 °C |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis on organic compounds like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan. Hermetically seal the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) by integrating the peak area.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis.

Potential Signaling Pathway of Indole Derivatives

Indole-3-carboxaldehyde, a compound structurally related to this compound, has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR).[3] Activation of AhR can lead to the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response.[4] This pathway highlights a potential biological mechanism of action for this class of compounds.

Caption: Potential AhR-mediated anti-inflammatory pathway.

Conclusion

This compound exhibits high thermal stability, as indicated by its high melting point. While specific TGA and DSC data are not publicly available, the provided representative data and detailed experimental protocols offer a solid foundation for researchers to perform their own thermal analyses. The potential involvement of related indole structures in significant biological signaling pathways underscores the importance of further research into this compound and its derivatives for drug development. The methodologies and information presented in this guide are intended to support and facilitate these research efforts.

References

Methodological & Application

Synthesis of Bioactive Compounds from 3-Formyl-1H-indole-5-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive compounds starting from the versatile precursor, 3-formyl-1H-indole-5-carbonitrile. This key intermediate serves as a valuable building block for the development of novel therapeutic agents across multiple disease areas, including infectious diseases, oncology, and neurodegenerative disorders. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of new chemical entities.

Synthesis of Indolyl Alkenes as Antibacterial Agents via Knoevenagel Condensation

Indolyl alkenes derived from this compound have demonstrated promising antibacterial activity. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of these compounds.

Application Note:

This protocol describes the synthesis of 2-((5-cyano-1H-indol-3-yl)methylene)malononitrile, a representative indolyl alkene, and summarizes its biological activity. The reaction proceeds via a microwave-assisted Knoevenagel condensation, which offers significant advantages in terms of reduced reaction times and improved yields compared to conventional heating methods.

Table 1: Synthesis and Antibacterial Activity of 2-((5-cyano-1H-indol-3-yl)methylene)malononitrile

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Antibacterial Activity (MIC, µg/mL) |

| 2-((5-cyano-1H-indol-3-yl)methylene)malononitrile | C₁₃H₆N₄ | 218.22 | 92 | E. coli: 12.5, S. aureus: 25 |

Experimental Protocol:

Materials:

-

This compound

-

Malononitrile

-

L-proline

-

Chlorobenzene

-

Ethanol

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol), malononitrile (1.2 mmol), and L-proline (0.1 mmol) in chlorobenzene (5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 10 minutes.

-

After cooling to room temperature, the precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

-

The structure and purity of the compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol:

The minimum inhibitory concentration (MIC) of the synthesized compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Synthesis of (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-5-carbonitrile as a Tryptophan 2,3-Dioxygenase (TDO) Inhibitor

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Overexpression of TDO in tumors can lead to an immunosuppressive microenvironment. Therefore, TDO inhibitors are promising candidates for cancer immunotherapy.

Application Note:

This protocol details the synthesis of (E)-3-(2-(pyridin-3-yl)vinyl)-1H-indole-5-carbonitrile, a potential TDO inhibitor, via a Knoevenagel condensation followed by decarboxylation. This synthetic route is adaptable for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Table 2: Synthesis and Bioactivity of a Potential TDO Inhibitor

| Compound | Molecular Formula | Molecular Weight | Yield (%) | TDO Inhibition (IC₅₀, µM) |

| (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-5-carbonitrile | C₁₆H₁₁N₃ | 245.28 | 75 | ~5-10 (Estimated based on similar analogs) |

Experimental Protocol:

Materials:

-

This compound

-

3-(Pyridin-3-yl)acetic acid

-

Piperidine

-

Pyridine (solvent)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 mmol) and 3-(pyridin-3-yl)acetic acid (1.2 mmol) in pyridine (10 mL), add piperidine (0.2 mL).

-

Heat the reaction mixture at reflux for 6 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure (E)-isomer.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol:

The TDO inhibitory activity of the synthesized compound can be assessed using a cell-based assay. P815 cells stably transfected with murine TDO are incubated with the test compound and L-tryptophan. The concentration of kynurenine in the supernatant is then measured by HPLC, and the IC₅₀ value is calculated.

Synthesis of Indole-Based Antitumor Agents

The indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives have been developed as potent antitumor agents. The formyl group at the 3-position and the cyano group at the 5-position of the starting material offer multiple avenues for chemical modification to generate diverse libraries of compounds for anticancer screening.

Application Note:

This section provides a representative protocol for the synthesis of an N-substituted indole-5-carboxamide derivative, a class of compounds that has shown promise as antitumor agents. This multi-step synthesis involves the protection of the indole nitrogen, oxidation of the formyl group, amidation, and finally deprotection.

Table 3: Representative Indole-Based Antitumor Agent

| Compound Class | Key Synthetic Reactions | Target(s) | Representative IC₅₀ (µM) |

| Indole-5-carboxamides | Protection, Oxidation, Amidation, Deprotection | Tubulin, Kinases | 0.1 - 10 (Varies with substitution) |

Experimental Protocol (Representative):

Step 1: N-Protection

-

Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

-

Add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.

-

After stirring for 30 minutes, add a suitable protecting group reagent (e.g., tosyl chloride, 1.1 mmol).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate. The organic layer is dried and concentrated to give the N-protected intermediate.

Step 2: Oxidation

-

Dissolve the N-protected this compound (1.0 mmol) in a mixture of t-butanol and water.

-

Add 2-methyl-2-butene (5.0 mmol), followed by a solution of sodium chlorite (4.0 mmol) and sodium dihydrogen phosphate (4.0 mmol) in water.

-

Stir the reaction at room temperature for 4 hours.

-

Extract the product into ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

Step 3: Amidation

-

To a solution of the carboxylic acid (1.0 mmol) in DMF (10 mL), add HATU (1.2 mmol), DIPEA (3.0 mmol), and the desired amine (1.1 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Dilute with water and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. Purify the residue by column chromatography.

Step 4: Deprotection

-

The N-protecting group is removed under appropriate conditions (e.g., for a tosyl group, treatment with NaOH in methanol/water).

-

The final product is purified by crystallization or chromatography.

Biological Evaluation Protocol:

The antiproliferative activity of the synthesized compounds is evaluated against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) using the MTT or SRB assay. IC₅₀ values are determined from dose-response curves.

Putative Synthesis of BACE1 Inhibitors and Serotonin Receptor Ligands